Cas no 897615-24-6 (N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-cyclopentylacetamide)
N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-cyclopentylacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-cyclopentylacetamide
- F2070-0981
- 897615-24-6
- N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-cyclopentylacetamide
- N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-cyclopentylacetamide
- N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-cyclopentylacetamide
- AKOS024625595
-
- Inchi: 1S/C15H18ClN5O/c16-12-5-7-13(8-6-12)21-14(18-19-20-21)10-17-15(22)9-11-3-1-2-4-11/h5-8,11H,1-4,9-10H2,(H,17,22)
- InChI Key: CGWJRVSBEYQXEM-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)N1C(CNC(CC2CCCC2)=O)=NN=N1
Computed Properties
- Exact Mass: 319.1199879g/mol
- Monoisotopic Mass: 319.1199879g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 369
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 72.7Ų
N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-cyclopentylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2070-0981-2μmol |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-cyclopentylacetamide |
897615-24-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2070-0981-5μmol |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-cyclopentylacetamide |
897615-24-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2070-0981-10μmol |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-cyclopentylacetamide |
897615-24-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2070-0981-20μmol |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-cyclopentylacetamide |
897615-24-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2070-0981-1mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-cyclopentylacetamide |
897615-24-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2070-0981-2mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-cyclopentylacetamide |
897615-24-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2070-0981-3mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-cyclopentylacetamide |
897615-24-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2070-0981-4mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-cyclopentylacetamide |
897615-24-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2070-0981-5mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-cyclopentylacetamide |
897615-24-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2070-0981-10mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-cyclopentylacetamide |
897615-24-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-cyclopentylacetamide Related Literature
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-cyclopentylacetamide
N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-cyclopentylacetamide: A Comprehensive Overview
The compound with CAS No. 897615-24-6, known as N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-cyclopentylacetamide, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a tetrazole ring system with a cyclopentyl group and an acetamide moiety. The presence of the 4-chlorophenyl group further enhances its chemical versatility and reactivity.
Recent studies have highlighted the importance of tetrazole-containing compounds in drug discovery and development. The tetrazole ring system is known for its stability and ability to form strong hydrogen bonds, making it an attractive component in medicinal chemistry. In the case of N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-cyclopentylacetamide, the tetrazole moiety plays a crucial role in modulating the compound's pharmacokinetic properties. Researchers have demonstrated that this compound exhibits promising activity in inhibiting certain enzyme targets, making it a potential candidate for therapeutic interventions.
The cyclopentyl group in the molecule contributes to its lipophilicity, which is essential for enhancing bioavailability and permeability across biological membranes. This feature is particularly advantageous in drug design, where balancing hydrophilicity and lipophilicity is critical for achieving optimal pharmacokinetic profiles. Furthermore, the acetamide moiety provides additional functional versatility, enabling the compound to participate in various chemical reactions and interactions.
Recent advancements in synthetic chemistry have allowed for more efficient and scalable methods to synthesize N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-cyclopentylacetamide. These methods often involve multi-component reactions or click chemistry approaches, which not only improve yield but also reduce the environmental footprint of the synthesis process. Such innovations are pivotal in addressing the growing demand for sustainable chemical manufacturing practices.
In terms of applications, this compound has shown potential in several areas beyond traditional pharmaceuticals. For instance, its ability to act as a ligand in metalloorganic frameworks (MOFs) has been explored in recent studies. The tetrazole group can coordinate with metal ions, making this compound a valuable building block for constructing porous materials with applications in gas storage and catalysis.
Moreover, the chlorine atom present in the 4-chlorophenyl group introduces electron-withdrawing effects that can influence the electronic properties of the molecule. This characteristic has been leveraged in designing sensors and molecular switches that respond to external stimuli such as pH changes or light irradiation.
Recent research has also focused on understanding the biodegradation pathways of this compound. Environmental scientists have investigated its persistence in aqueous environments and its potential impact on aquatic ecosystems. These studies are crucial for ensuring that the use of this compound aligns with global sustainability goals and regulatory requirements.
In conclusion, N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-cyclopentylacetamide (CAS No. 897615-24-6) stands out as a versatile and multifunctional molecule with diverse applications across chemistry and materials science. Its unique structure endows it with properties that make it a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover new insights into its behavior and utility, this compound is poised to play an increasingly important role in advancing modern science and technology.
897615-24-6 (N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-cyclopentylacetamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)